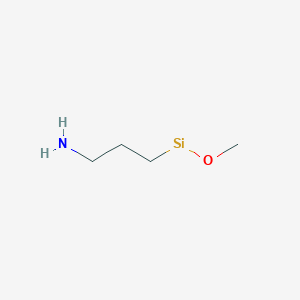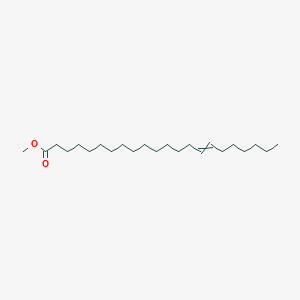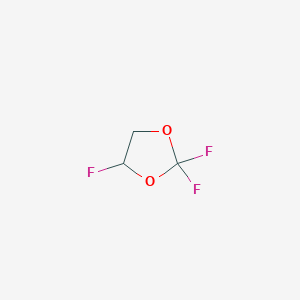
3-Aminopropylmethoxysilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Aminopropylmethoxysilane is an organosilicon compound with the chemical formula H2N(CH2)3Si(OCH3)3. It is a versatile silane coupling agent widely used in various scientific and industrial applications. The compound is known for its ability to introduce amino groups onto surfaces, making it valuable in surface modification and functionalization processes.
準備方法
Synthetic Routes and Reaction Conditions: 3-Aminopropylmethoxysilane can be synthesized through the reaction of 3-aminopropylamine with methoxysilanes. The typical reaction involves the following steps:
Reaction Setup: The reaction is carried out in a solvent such as toluene or xylene.
Addition of Reagents: 3-aminopropylamine is added to the methoxysilane under an inert atmosphere.
Reaction Conditions: The mixture is heated to a temperature range of 80-120°C and stirred for several hours.
Purification: The product is purified through distillation or recrystallization to obtain pure this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.
化学反応の分析
Types of Reactions: 3-Aminopropylmethoxysilane undergoes various chemical reactions, including:
Hydrolysis: The methoxy groups can hydrolyze in the presence of water to form silanols.
Condensation: The silanols can further condense to form siloxane bonds, leading to the formation of cross-linked networks.
Amination: The amino group can react with various electrophiles, such as aldehydes and ketones, to form imines or amines.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote siloxane bond formation.
Amination: Electrophiles like aldehydes, ketones, or isocyanates under mild to moderate temperatures.
Major Products Formed:
Hydrolysis and Condensation: Siloxane networks or films.
Amination: Imines or secondary amines, depending on the electrophile used.
科学的研究の応用
3-Aminopropylmethoxysilane has a wide range of applications in scientific research, including:
Chemistry: Used as a silane coupling agent to modify surfaces of materials such as glass, silica, and metals.
Medicine: Utilized in drug delivery systems and the functionalization of nanoparticles for targeted therapy.
Industry: Applied in the production of adhesives, sealants, and coatings to enhance adhesion and durability.
作用機序
The primary mechanism of action of 3-aminopropylmethoxysilane involves the hydrolysis of methoxy groups to form silanols, which can then condense to form siloxane bonds. The amino group provides reactivity towards various electrophiles, enabling the functionalization of surfaces and the formation of covalent bonds with other molecules. This dual functionality makes it a valuable compound for surface modification and crosslinking applications .
類似化合物との比較
3-Aminopropyltriethoxysilane: Similar to 3-aminopropylmethoxysilane but with ethoxy groups instead of methoxy groups.
3-Glycidyloxypropyltrimethoxysilane: Contains a glycidyl group, providing additional reactivity for epoxy-based applications.
3-Mercaptopropyltrimethoxysilane: Contains a thiol group, making it useful for applications requiring sulfur functionality.
Uniqueness: this compound is unique due to its combination of methoxy groups and an amino group, providing both hydrolytic stability and reactivity towards electrophiles. This makes it particularly suitable for applications requiring robust surface modification and functionalization .
特性
分子式 |
C4H11NOSi |
|---|---|
分子量 |
117.22 g/mol |
InChI |
InChI=1S/C4H11NOSi/c1-6-7-4-2-3-5/h2-5H2,1H3 |
InChIキー |
GRAKIAFZHSPONK-UHFFFAOYSA-N |
正規SMILES |
CO[Si]CCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{4-[(Pyridin-2-yl)methyl]phenyl}acetamide](/img/structure/B14508619.png)


![2-({2-[(2-Chloroethyl)sulfanyl]ethyl}amino)-3,5-dinitrobenzene-1-sulfonic acid](/img/structure/B14508636.png)
![[(2-Methoxy-2-phenylethyl)selanyl]benzene](/img/structure/B14508643.png)
![6-[(2-Aminophenyl)sulfanyl]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14508646.png)



![N,N'-[Methylenebis(3-chloro-4,1-phenylene)]bis(N-acetylacetamide)](/img/structure/B14508658.png)
![2-[(E)-{[4-(Heptyloxy)phenyl]methylidene}amino]-9H-fluoren-9-one](/img/structure/B14508659.png)



